REACTION_CXSMILES
|
[Mg:1].[CH2:2]([OH:5])[CH2:3][CH3:4]>II>[O-:5][CH2:2][CH2:3][CH3:4].[Mg+2:1].[O-:5][CH2:2][CH2:3][CH3:4] |f:3.4.5|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
II
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under nitrogen atmosphere
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
[O-]CCC.[Mg+2].[O-]CCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |